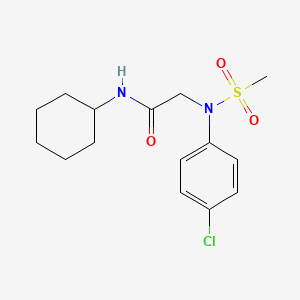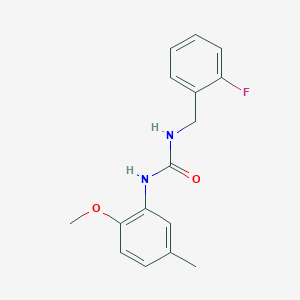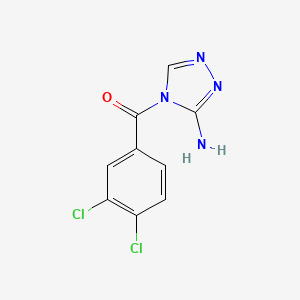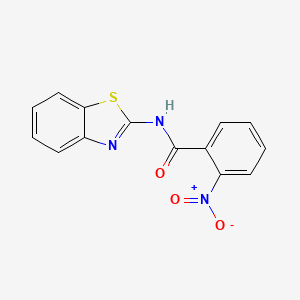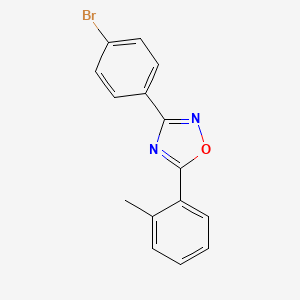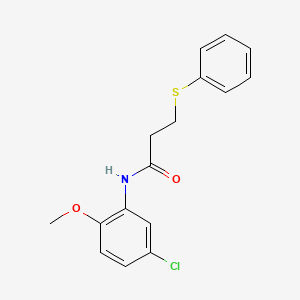
N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide, also known as CTOP, is a synthetic compound that has been extensively studied for its potential as an opioid receptor antagonist. The compound has been shown to have high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioid drugs such as morphine and heroin. In
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide has been used extensively in scientific research to study the role of the mu-opioid receptor in various physiological and pathological conditions. The compound has been shown to be a potent and selective antagonist of the mu-opioid receptor, and has been used to investigate the role of this receptor in pain perception, addiction, and other conditions.
作用機序
N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide acts as a competitive antagonist at the mu-opioid receptor, blocking the binding of opioid drugs such as morphine and heroin. By doing so, this compound can prevent the activation of the mu-opioid receptor and the subsequent release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic and euphoric effects of opioid drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the ability to block the analgesic and addictive effects of opioid drugs. In addition, this compound has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine, suggesting that it may have potential as a treatment for addiction.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide is its high affinity and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide and its potential as a treatment for addiction and other conditions. One area of research is the development of longer-lasting analogs of this compound that can be used in clinical settings. Another area of research is the investigation of the role of the mu-opioid receptor in various neurological and psychiatric disorders, such as depression and anxiety. Finally, there is also potential for the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
N-(5-chloro-2-methoxyphenyl)-3-(phenylthio)propanamide can be synthesized using a multi-step process involving the reaction of 5-chloro-2-methoxybenzaldehyde with thiophenol, followed by the addition of 3-bromopropionyl chloride and subsequent reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to yield this compound.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-15-8-7-12(17)11-14(15)18-16(19)9-10-21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBHXKFKBLJEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)
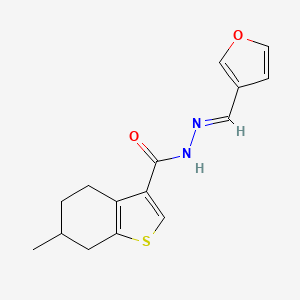
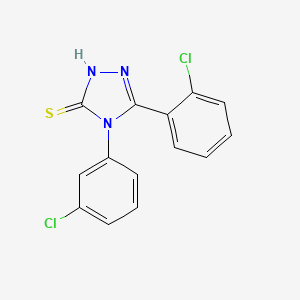
![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)
![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
